molecular formula C9H5ClFN B2860247 8-Chloro-6-fluoroisoquinoline CAS No. 918491-52-8

8-Chloro-6-fluoroisoquinoline

Cat. No.: B2860247
CAS No.: 918491-52-8
M. Wt: 181.59
InChI Key: OKJGMKGYRXNFHN-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It is a derivative of isoquinoline, characterized by the presence of chlorine and fluorine atoms at the 8th and 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroisoquinoline typically involves the introduction of chlorine and fluorine atoms onto the isoquinoline ring. One common method is the direct fluorination and chlorination of isoquinoline derivatives. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. Techniques such as microwave irradiation and catalytic methods can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while substitution reactions can produce various functionalized isoquinoline derivatives .

Scientific Research Applications

8-Chloro-6-fluoroisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, contributing to its biological effects .

Comparison with Similar Compounds

  • 8-Fluoroisoquinoline
  • 6-Chloroisoquinoline
  • 7-Fluoroisoquinoline

Comparison: 8-Chloro-6-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and specificity in various applications .

Properties

IUPAC Name

8-chloro-6-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJGMKGYRXNFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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